REACTION_CXSMILES
|
[CH3:1][NH:2][CH:3](O)[CH3:4].C(=O)([O-])[O-:7].[K+].[K+].[C:12]1([CH:18]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:19](Cl)=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>CC(C)=O>[OH:7][CH2:4][CH2:3][N:2]([CH3:1])[C:19](=[O:20])[CH:18]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
CNC(C)O
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)Cl)C1=CC=CC=C1
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Type
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CUSTOM
|
Details
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The mixture was stirred for 0.5 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
The salt was extracted with 3×125 ml methylene chloride
|
Type
|
CUSTOM
|
Details
|
The collected organic extracts were evaporated
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
OCCN(C(C(C1=CC=CC=C1)C1=CC=CC=C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |